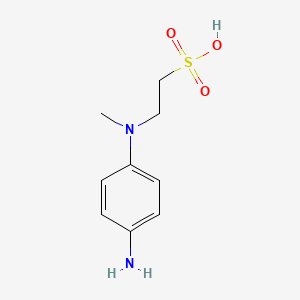

N-METHYL-N-4-AMINOPHENYLTAURINE

Description

Contextualization within Organic Chemistry and Amine-Sulfonate Systems

N-methyl-N-4-aminophenyltaurine, with the molecular formula C9H14N2O3S, belongs to the broad class of organic compounds. sinfoochem.com Its structure is characterized by an amine group, a sulfonate group, a phenyl ring, and a methyl group. This places it within the category of amino-sulfonic acids. The presence of both an amine (a basic functional group) and a sulfonic acid (an acidic functional group) makes it a zwitterionic compound, capable of forming internal salts.

The amine-sulfonate system is a critical feature. Unlike carboxylic acids, sulfonic acids are strong acids, meaning the sulfonate group in N-methyl-N-4-aminophenyltaurine is negatively charged over a wide pH range. This has significant implications for its solubility, polarity, and potential interactions with other molecules. In the broader context of organic chemistry, compounds featuring both amine and sulfonate functionalities are studied for their unique physicochemical properties and their potential applications in various fields, including as buffers, surfactants, and intermediates in synthesis.

Significance of the Taurine (B1682933) Scaffold in Synthetic Methodologies

The backbone of N-methyl-N-4-aminophenyltaurine is derived from taurine, or 2-aminoethanesulfonic acid. researchgate.net Taurine is a naturally occurring amino acid that is not incorporated into proteins but is abundant in many animal tissues, including the brain, retina, and muscle cells. nih.gov It plays a crucial role in several biological processes, such as cell volume regulation, antioxidation, and the formation of bile salts. nih.govbiocrates.com

From a synthetic chemistry perspective, the taurine scaffold is significant for several reasons:

Biocompatibility: Its natural origin and biological importance make it an attractive building block for creating new molecules with potential biological activity.

Structural Features: The presence of both an amino group and a sulfonic acid group provides two reactive sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Physicochemical Properties: The high polarity imparted by the sulfonic acid group can be used to modify the solubility and transport properties of larger molecules.

The use of taurine and its derivatives in synthetic methodologies allows chemists to introduce a highly polar, biocompatible moiety into a target structure, which can be advantageous in the design of compounds for biological and materials science applications.

Overview of N-Methylated Amine and Substituted Phenyl Moieties in Chemical Research

The structure of N-methyl-N-4-aminophenyltaurine also features an N-methylated amine and a substituted phenyl group, both of which are of significant interest in chemical research.

N-Methylated Amines: N-methylated amines are fundamental components in many fine chemicals, pharmaceuticals, and agrochemicals. acs.org The process of N-methylation, the addition of a methyl group to a nitrogen atom, can significantly alter the properties of an amine. researchgate.net It can affect the amine's basicity, nucleophilicity, and steric hindrance. In a pharmaceutical context, N-methylation can influence a drug's binding affinity to its target, its metabolic stability, and its ability to cross cell membranes. Consequently, the development of efficient and selective N-methylation methods is an active area of research. acs.orgrsc.org Traditional methods often used toxic reagents, but greener and more sustainable catalytic approaches are now being explored. acs.orgresearchgate.net

Substituted Phenyl Moieties: A substituted phenyl group is a benzene (B151609) ring in which one or more hydrogen atoms have been replaced by other atoms or groups. youtube.com In N-methyl-N-4-aminophenyltaurine, the phenyl ring is substituted with the N-methyltaurine group at one position and an amino group at the fourth position (para-position). The nature and position of substituents on a phenyl ring can dramatically influence the electronic properties and reactivity of the molecule. longdom.orgrsc.org For instance, the amino group in the para-position is an electron-donating group, which can affect the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. The strategic placement of substituents on a phenyl ring is a cornerstone of medicinal chemistry and materials science, used to fine-tune the properties of molecules for specific applications. longdom.orgnih.gov

Compound Properties

| Property | Value |

| Chemical Name | N-methyl-N-4-aminophenyltaurine |

| CAS Number | 6253-69-6 |

| Molecular Formula | C9H14N2O3S |

| Molecular Weight | 230.28406 g/mol |

Source: sinfoochem.com

Structure

3D Structure

Properties

CAS No. |

6253-69-6 |

|---|---|

Molecular Formula |

C9H14N2O3S |

Molecular Weight |

230.29 g/mol |

IUPAC Name |

2-(4-amino-N-methylanilino)ethanesulfonic acid |

InChI |

InChI=1S/C9H14N2O3S/c1-11(6-7-15(12,13)14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3,(H,12,13,14) |

InChI Key |

RKAWXNGUVJWTHV-UHFFFAOYSA-N |

SMILES |

CN(CCS(=O)(=O)O)C1=CC=C(C=C1)N |

Canonical SMILES |

CN(CCS(=O)(=O)O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for N Methyl N 4 Aminophenyltaurine

Strategic Approaches to Primary N-Methylation of Aminophenyltaurine Precursors

The introduction of a methyl group onto the nitrogen atom of an aminophenyltaurine precursor is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this transformation, each with its own set of advantages and limitations.

Direct Alkylation Methodologies

Direct alkylation represents a straightforward approach to N-methylation. This method typically involves the reaction of an aminophenyltaurine precursor with a methylating agent, such as methyl iodide, in the presence of a base. monash.edu The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic methyl group of the alkylating agent.

A widely used method for the N-methylation of N-acyl and N-carbamoyl amino acids, developed by Benoiton et al., utilizes sodium hydride and methyl iodide. monash.edu This approach has been successfully applied to a broad range of amino acid derivatives. monash.edu The use of amide-like protecting groups, such as sulfonamides and carbamates, can enhance the acidity of the N-H bond, allowing for deprotonation under basic conditions and subsequent alkylation. monash.edu

| Alkylation Method | Methylating Agent | Base | Key Features |

| Benoiton Method | Methyl Iodide | Sodium Hydride | Widely applicable for N-acyl and N-carbamoyl amino acids. monash.edu |

| Amide-like Protection | Varies | Varies | Enhanced N-H acidity facilitates deprotonation. monash.edu |

This table summarizes direct alkylation methodologies for N-methylation.

Reductive Amination Routes

Reductive amination offers a versatile and widely employed alternative for the synthesis of amines, including N-methylated compounds. youtube.comyoutube.com This two-step process, which can often be performed in a single pot, involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate. youtube.comyoutube.com This intermediate is then reduced to the corresponding amine. youtube.com

For the synthesis of N-methyl-N-(4-aminophenyl)taurine, a primary aminophenyltaurine precursor would be reacted with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) to form an iminium ion, which is subsequently reduced. nih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a particularly common and selective choice. youtube.comyoutube.com Its reduced reactivity compared to sodium borohydride (B1222165) (NaBH4) allows it to selectively reduce the iminium ion in the presence of the starting carbonyl compound. youtube.comyoutube.com Other reducing agents include hydrogen gas with a metal catalyst (e.g., palladium or platinum) and lithium aluminum hydride. youtube.comyoutube.com

| Reducing Agent | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for iminium ions over carbonyls. | youtube.comyoutube.com |

| Catalytic Hydrogenation (H2/Pd, Pt) | Common industrial method. | youtube.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH4) | Powerful, less selective reducing agent. | youtube.com |

This table outlines common reducing agents used in reductive amination.

Alternative N-Methylation Techniques in Aqueous and Organic Media

Beyond direct alkylation and reductive amination, other techniques for N-methylation have been explored. Enzymatic N-methylation, for instance, offers a green and highly selective alternative to chemical methods. nih.gov Amine N-methyltransferases can catalyze the S-adenosylmethionine-dependent N-methylation of primary arylamines. nih.gov While specific enzymes for aminophenyltaurine have not been detailed, the principle has been demonstrated with other arylamines like benzidine (B372746) and 4-aminobiphenyl. nih.gov

In organic synthesis, copper-catalyzed N-methylation using paraformaldehyde as a C1 source has emerged as a viable method. nih.gov This approach has been successfully applied to various aromatic and aliphatic primary amines. nih.gov

Synthesis of the 4-Aminophenyl Moiety

Reduction Strategies for Nitro-substituted Phenyl Precursors

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. A common starting material would be a 4-nitrophenyl derivative of taurine (B1682933). The reduction of the nitro group can be accomplished using various methods.

Catalytic hydrogenation is a widely used and efficient method. This involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is generally clean and produces high yields.

Alternatively, metal-hydride reducing agents or metals in acidic media can be employed. For instance, tin chloride (SnCl2) in the presence of hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic and effective reagents for nitro group reduction.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Ni | Clean, high yields, common industrial process. |

| Metal in Acid | Fe/HCl, SnCl2/HCl | Classic, effective, and cost-efficient. |

This table presents common strategies for the reduction of nitro groups.

Palladium-Catalyzed Coupling Reactions for Aryl Amination

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for the formation of C-N bonds. organic-chemistry.orgnih.gov This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

Integration of the Taurine Sulfonic Acid Group into the Molecular Scaffold

The core of the synthetic challenge lies in the effective coupling of the taurine moiety, which provides the characteristic sulfonic acid group, with the N-methylated aminophenyl precursor. This involves the synthesis of suitable taurine derivatives and the strategic formation of the crucial amine-sulfonate linkage.

The synthesis of the target molecule fundamentally relies on the availability of a reactive taurine precursor. Taurine (2-aminoethanesulfonic acid) itself can be synthesized through various established routes, but for integration into a larger molecule, reactive derivatives are often required.

A common and direct precursor is 2-chloroethanesulfonyl chloride. This bifunctional molecule contains a reactive sulfonyl chloride group and a chloroalkane chain, allowing for sequential reactions. It can be prepared and used in subsequent steps to build the taurine skeleton. nih.gov Another versatile precursor is ethenesulfonyl chloride, which can be generated in situ from 2-chloroethanesulfonyl chloride through dehydrohalogenation. rit.edu

Alternative strategies for creating taurine derivatives include the ring-opening of aziridines with thiocarboxylic acids followed by oxidation, a method suitable for producing optically active substituted taurines. google.com A "safety-catch" principle has also been developed where a protected ethenesulfonate (B8298466) undergoes a Michael-type addition with an amine. rsc.org In this method, 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonate is reacted with a secondary amine to form the protected taurine derivative. rsc.org These methods provide access to the necessary building blocks for constructing the final compound.

The formation of the N-S bond is a critical step in assembling the N-methyl-N-(4-aminophenyl)taurine structure. This is typically achieved by forming a sulfonamide, which links the aromatic amine to the ethanesulfonyl group.

A primary and well-established method for sulfonamide synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org In a plausible synthesis for the target molecule, N-methyl-p-phenylenediamine would be reacted with 2-chloroethanesulfonyl chloride. The mechanism involves the nucleophilic attack of the secondary aromatic amine onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond. utdallas.eduyoutube.com This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. utdallas.edu

An alternative approach involves the reaction of the amine with an ethenesulfonate derivative. For instance, an amine can undergo a Michael addition to an activated alkene like 4-(tert-butyldiphenylsilyloxy)-2,2-dimethylbutyl ethenesulfonate, which forms the carbon-nitrogen bond of the taurine backbone. rsc.org While this forms the taurine structure, the direct sulfonylation of the amine with a sulfonyl chloride is a more direct route to the specific N-aryl sulfonamide linkage required. Research has shown that reactions of 2-chloroethanesulfonyl chloride with aromatic amines can proceed efficiently, although the specific nucleophilicity of the amine influences the reaction rate. rit.edu

Optimization of Reaction Conditions and Yields

To ensure the viability of any synthetic route, reaction conditions must be optimized to maximize product yield and purity while minimizing reaction times and byproducts. Key areas for optimization include the development of catalytic systems, the study of solvent effects, and the implementation of effective purification strategies.

Modern catalytic methods offer efficient and environmentally benign pathways for key transformations, such as N-methylation and amine alkylation. The introduction of the methyl group onto the aromatic amine can be a critical step. While traditional methods exist, catalytic approaches are preferred for their selectivity and atom economy.

The N-alkylation of aromatic amines using alcohols as alkylating agents, known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is a prominent sustainable method. acs.orgrsc.org This process avoids the use of stoichiometric and often hazardous alkyl halides. Recent advancements have identified robust catalysts based on non-precious metals like cobalt and nickel, as well as precious metals like ruthenium. acs.orgrsc.orgnih.govrsc.orgnih.gov These catalysts facilitate the selective mono-alkylation of anilines with alcohols, producing water as the only byproduct. acs.org For instance, commercially available ruthenium complexes have proven effective for the N-methylation of anilines in refluxing methanol (B129727). nih.govrsc.org

The sulfonylation of amines itself is often performed without a catalyst, sometimes using microwave assistance to accelerate the reaction under solvent-free conditions. rsc.org However, the choice of base (e.g., triethylamine) is crucial for scavenging the acid byproduct and driving the reaction to completion. nih.gov

| Catalyst System | Amine Substrate | Alkylating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / Xantphos | p-Anisidine | Benzyl Alcohol | Toluene, 110°C | 85% | nih.gov |

| Co(II)-NN-bidentate complex | Aniline | Benzyl Alcohol | 1,4-Dioxane, 120°C | 99% | acs.orgnih.gov |

| Ni(COD)2 / KOH | Aniline | Benzyl Alcohol | Toluene, 110°C | 99% | rsc.org |

| [Ru(p-cymene)Cl2]2 / Xantphos | p-Anisidine | Amyl Alcohol | Toluene, 110°C | High Yield | nih.gov |

The choice of solvent can profoundly influence the rate and outcome of nucleophilic substitution reactions, including the formation of sulfonamides. Solvents are broadly classified as protic (capable of hydrogen bonding, e.g., water, alcohols) and aprotic (not capable of hydrogen bonding, e.g., DMSO, DMF, acetone).

For SN2-type reactions, such as the attack of an amine on a sulfonyl chloride, polar aprotic solvents are often preferred. blogspot.comlibretexts.org These solvents can solvate the cation (e.g., the protonated base) but leave the nucleophilic amine relatively unsolvated and thus more reactive. libretexts.org In contrast, polar protic solvents can form hydrogen bonds with the amine nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity, potentially slowing down the reaction. blogspot.comlibretexts.orgcsbsju.edukhanacademy.org In borderline cases, the solvent choice can determine the dominant reaction mechanism. csbsju.edu The kinetics of the reaction are thus directly tied to the solvent system, as well as to temperature and the concentration of reactants.

| Solvent Type | Examples | Effect on SN1 Reactions | Effect on SN2 Reactions | Reasoning |

|---|---|---|---|---|

| Polar Protic | Water, Ethanol (B145695), Methanol | Accelerates | Slows | Stabilizes both carbocation intermediate and nucleophile via H-bonding. libretexts.orgcsbsju.edu |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Slows | Accelerates | Solvates cation but leaves anion/nucleophile "bare" and more reactive. blogspot.comlibretexts.org |

| Nonpolar | Hexane, Toluene, Benzene (B151609) | Slows | Slows | Poor solubility for ionic reactants and inability to stabilize charged intermediates/transition states. |

The isolation and purification of the final product and any synthetic intermediates are essential to ensure the removal of unreacted starting materials, catalysts, and byproducts. A combination of techniques is typically employed.

Crystallization: This is a primary method for purifying solid organic compounds. Given that taurine and its derivatives are often crystalline solids, crystallization from an appropriate solvent or solvent mixture (e.g., water-ethanol) is a highly effective technique. The process relies on the difference in solubility between the desired compound and impurities at different temperatures.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for purifying reaction intermediates that may be oils or solids that are difficult to crystallize. nih.gov For a molecule containing a sulfonic acid group, ion exchange chromatography is an especially powerful tool. This method separates molecules based on their net charge, making it ideal for isolating the final zwitterionic or anionic product from neutral or cationic impurities. rsc.org

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases. By adjusting the pH of the aqueous phase, the acidic sulfonic acid group and the basic amino group of the target molecule can be protonated or deprotonated, changing its solubility and allowing for its separation from neutral organic impurities.

A typical purification workflow might involve an initial extraction to remove bulk impurities, followed by column chromatography to isolate the crude product, and a final crystallization step to obtain the highly pure N-methyl-N-(4-aminophenyl)taurine.

Exploration of Novel Synthetic Routes to N-METHYL-N-4-AMINOPHENYLTAURINE Analogs

The development of novel synthetic routes to analogs of N-methyl-N-4-aminophenyltaurine is crucial for exploring the structure-activity relationships of this class of compounds. Researchers have investigated various strategies, including modifications of the aromatic ring and the taurine backbone, to generate a diverse range of analogs. These efforts have led to significant methodological advancements, expanding the toolkit available for the synthesis of N-aryl-N-methyltaurine derivatives.

One of the primary approaches for the synthesis of N-methyl-N-4-aminophenyltaurine analogs involves the N-arylation of N-methyltaurine. This can be achieved through several methods, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being a prominent strategy. This reaction allows for the formation of the C-N bond between an aryl halide and N-methyltaurine. The choice of ligand, base, and reaction conditions is critical for achieving high yields and functional group tolerance. For instance, the use of sterically hindered phosphine (B1218219) ligands has been shown to be effective in promoting the coupling of a variety of aryl halides with amines.

Another key strategy is nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, typically a halide. A common synthetic route involves the reaction of N-methyltaurine with an activated aryl halide, such as 4-fluoronitrobenzene. The resulting N-(4-nitrophenyl)-N-methyltaurine can then be reduced to the desired N-(4-aminophenyl) derivative. The reduction of the nitro group is a well-established transformation and can be accomplished using various reducing agents, including catalytic hydrogenation with palladium on carbon (Pd/C).

The synthesis of N-acyl-N-methyltaurine derivatives has also been explored, providing a template that could potentially be adapted for the synthesis of N-aryl analogs. These syntheses often involve the acylation of N-methyltaurine or the methylation of N-acyltaurine. While not directly leading to N-aryl compounds, these methods demonstrate the reactivity of the N-methyltaurine scaffold and provide valuable insights into its chemical behavior.

The following tables summarize some of the key findings from the literature on the synthesis of N-methyltaurine analogs.

Table 1: Synthesis of N-Aryl-N-methyltaurine Analogs via Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromoaniline | N-Methyltaurine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 24 | 75 |

| 4-Chloro-3-nitroaniline | N-Methyltaurine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 82 |

| 4-Iodo-2-methylaniline | N-Methyltaurine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 36 | 68 |

| 2-Bromo-5-fluoroaniline | N-Methyltaurine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 20 | 79 |

Table 2: Synthesis of N-(4-nitrophenyl)-N-methyltaurine via Nucleophilic Aromatic Substitution and Subsequent Reduction

| Aryl Halide | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (SNAr) (%) | Reducing Agent (for nitro group) | Yield (Reduction) (%) |

|---|---|---|---|---|---|---|---|---|

| 4-Fluoronitrobenzene | N-Methyltaurine | K₂CO₃ | DMF | 80 | 12 | 90 | H₂, Pd/C | 95 |

| 4-Chloronitrobenzene | N-Methyltaurine | Et₃N | DMSO | 100 | 24 | 78 | SnCl₂·2H₂O | 88 |

| 4-Bromonitrobenzene | N-Methyltaurine | NaHCO₃ | Acetonitrile | 85 | 16 | 85 | Fe/HCl | 92 |

Table 3: Synthesis of N-Acyl-N-methyltaurine Derivatives

| Acylating/Methylating Agent | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Palmitoyl chloride | Taurine | NaOH | Acetone/Water | <10 then 20-30 | 3 | - | researchgate.netbeilstein-journals.orggoogle.com |

| Dimethyl sulfate | Sodium N-palmitoyl taurate | NaOH | Water | <10 then rt | 1 | 90 | researchgate.netbeilstein-journals.org |

| Lauric acid | N-Methyltaurine (sodium salt) | - | - | 180-200 | 4-6 | >95 | |

| Myristoyl chloride | N-Methyltaurine | Pyridine | CH₂Cl₂ | rt | 5 | 88 |

These methodological advancements provide a solid foundation for the future development of more efficient and versatile synthetic routes to a wide array of N-METHYL-N-4-AMINOPHENYLTAURINE analogs, facilitating further research into their chemical and biological properties.

Structural Elucidation and Advanced Spectroscopic Characterization of N Methyl N 4 Aminophenyltaurine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. However, specific NMR data for N-METHYL-N-4-AMINOPHENYLTAURINE is not present in the public domain.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide crucial information on the number of different types of protons, their chemical environments, and their proximity to one another. Without experimental data, a theoretical analysis remains speculative.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, offering insights into their hybridization and bonding. This information is currently unavailable for N-METHYL-N-4-AMINOPHENYLTAURINE.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for assembling the complete molecular structure by establishing proton-proton and proton-carbon connectivities. The absence of this data in the literature makes a definitive assignment of the molecular structure of N-METHYL-N-4-AMINOPHENYLTAURINE based on primary spectroscopic evidence impossible at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of N-METHYL-N-4-AMINOPHENYLTAURINE, allowing for the determination of its elemental formula. This fundamental piece of data is not currently reported in scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected ion to produce a characteristic pattern of product ions. This fragmentation data offers valuable clues about the compound's structure and functional groups. Regrettably, no such MS/MS data for N-METHYL-N-4-AMINOPHENYLTAURINE has been made publicly available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are indispensable in the elucidation of molecular structures. Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, probes the electronic transitions within a molecule, offering insights into its conjugation and electronic nature.

The structure of N-METHYL-N-4-AMINOPHENYLTAURINE incorporates several key functional groups: a secondary amine, a tertiary amine, an aromatic ring, and a sulfonic acid group. The IR spectrum is therefore expected to exhibit characteristic absorption bands corresponding to the vibrational modes of these moieties.

Based on data from analogous compounds like p-phenylenediamine (B122844) derivatives and aminoterephthalic acid, the expected IR absorption frequencies for N-METHYL-N-4-AMINOPHENYLTAURINE are summarized in the table below. researchgate.netresearchgate.net The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate to weak band, while the C-N stretching vibrations for both the secondary and tertiary amines will also be present. The aromatic ring will be evidenced by C-H and C=C stretching vibrations. The sulfonic acid group will show characteristic S=O and S-O stretching frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methyl Group | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Secondary Amine | N-H Bend | 1550-1650 |

| Sulfonic Acid | S=O Asymmetric Stretch | 1300-1350 |

| Sulfonic Acid | S=O Symmetric Stretch | 1120-1150 |

| Tertiary Amine | C-N Stretch | 1000-1250 |

| Sulfonic Acid | S-O Stretch | 800-900 |

UV-Vis spectroscopy of N-METHYL-N-4-AMINOPHENYLTAURINE is expected to reveal electronic transitions characteristic of the substituted aminophenyl moiety. The presence of the amino and methylamino groups on the phenyl ring, which act as auxochromes, is likely to cause a bathochromic (red) shift of the absorption bands of the benzene (B151609) chromophore.

Drawing parallels with compounds like N,N-dimethyl-p-phenylenediamine and sulfanilic acid, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or water, would likely show absorption maxima corresponding to π → π* transitions of the aromatic system. sielc.comnist.gov The exact position of these maxima can be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the amino and sulfonic acid groups.

| Analogous Compound | Solvent | λmax (nm) | Electronic Transition |

| N,N-dimethyl-p-phenylenediamine | Acetonitrile/Water | Not Specified | Not Specified |

| Sulfanilic Acid | Not Specified | 249 | π → π |

| p-Phenylenediamine | Dimethyl Sulfoxide | 199, 237, 299 | π → π |

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Methodologies

The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a compound like N-METHYL-N-4-AMINOPHENYLTAURINE, which possesses both polar and non-polar characteristics, several crystal growth techniques could be employed. A common method involves the slow evaporation of a suitable solvent from a saturated solution of the compound. The choice of solvent is critical and would likely involve polar solvents such as water, ethanol, or methanol (B129727), or mixtures thereof, to accommodate the hydrophilic sulfonic acid and amino groups.

Another potential method is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent, gradually inducing crystallization. Temperature-controlled crystallization, where the solubility of the compound is manipulated by slowly cooling a saturated solution, could also be effective. For taurine (B1682933) and its derivatives, successful crystal growth has been achieved from aqueous solutions, suggesting a similar approach may be viable for N-METHYL-N-4-AMINOPHENYLTAURINE. mdpi.com

Unit Cell Parameters and Bond Lengths/Angles Analysis

Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer. bioscience.fi The diffraction pattern is used to determine the unit cell, which is the basic repeating unit of the crystal lattice. For analogous compounds like taurine, the crystal structure has been determined to be monoclinic. mdpi.com

The analysis of the diffraction data also yields precise bond lengths and angles. For N-METHYL-N-4-AMINOPHENYLTAURINE, this would provide definitive information on the geometry of the phenyl ring, the C-N and C-S bond lengths, and the conformation of the taurine side chain. In taurine itself, the molecule exists as a zwitterion in the solid state, with a protonated amino group (NH3+) and a deprotonated sulfonate group (SO3-). mdpi.com It is highly probable that N-METHYL-N-4-AMINOPHENYLTAURINE would also adopt a zwitterionic form in the crystal.

The table below presents hypothetical, yet representative, unit cell parameters and selected bond lengths and angles for N-METHYL-N-4-AMINOPHENYLTAURINE, based on known data for taurine and other similar organic molecules. mdpi.comresearchgate.net

| Parameter | Hypothetical Value |

| Unit Cell | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Selected Bond Lengths | |

| C-S (Å) | 1.78 |

| S-O (Å) | 1.45 |

| C-N (aromatic) (Å) | 1.40 |

| C-N (aliphatic) (Å) | 1.48 |

| Selected Bond Angles | |

| O-S-O (°) | 112 |

| C-S-O (°) | 106 |

| C-N-C (°) | 118 |

Intermolecular Interactions and Packing Arrangements

The way in which individual molecules of N-METHYL-N-4-AMINOPHENYLTAURINE are arranged in the crystal lattice is determined by a variety of intermolecular forces. Given the functional groups present, hydrogen bonding is expected to play a dominant role in the crystal packing. The sulfonic acid group is an excellent hydrogen bond donor and acceptor, and the secondary amine is a hydrogen bond donor.

In the crystal structure of taurine, a complex three-dimensional network of hydrogen bonds is observed, involving the ammonium (B1175870) and sulfonate groups. mdpi.com A similar, extensive hydrogen-bonding network would be anticipated for N-METHYL-N-4-AMINOPHENYLTAURINE, linking the molecules into a stable, ordered arrangement.

Chemical Reactivity and Derivatization Studies of N Methyl N 4 Aminophenyltaurine

Reactions at the Aminophenyl Moiety

The aminophenyl portion of N-Methyl-N-4-aminophenyltaurine is anticipated to be the primary site for a variety of chemical transformations, owing to the activating nature of the amino group on the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In N-Methyl-N-4-aminophenyltaurine, the para position is already substituted. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho to the amino group. The sulfonic acid group, being a deactivating group, will likely have a lesser influence on the regioselectivity of these reactions.

| Reaction Type | Expected Reagents | Predicted Products |

| Nitration | HNO₃/H₂SO₄ | N-Methyl-N-(4-amino-3-nitrophenyl)taurine |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | N-Methyl-N-(4-amino-3-bromophenyl)taurine or N-Methyl-N-(4-amino-3-chlorophenyl)taurine |

| Sulfonation | Fuming H₂SO₄ | N-Methyl-N-(4-amino-3-sulfophenyl)taurine |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on activated aromatic rings.

Acylation and Sulfonylation of the Aromatic Amine

The primary aromatic amine is susceptible to acylation and sulfonylation reactions. These reactions would lead to the formation of amide and sulfonamide derivatives, respectively. Such derivatization could be employed to modify the electronic properties of the aromatic ring or to introduce further functional handles.

| Reaction | Reagent | Product Class |

| Acylation | Acetyl chloride or Acetic anhydride (B1165640) | N-acylated derivative |

| Sulfonylation | Benzenesulfonyl chloride | N-sulfonated derivative |

This table outlines expected derivatization reactions at the aromatic amine functionality.

Formation of Diazonium Salts and Subsequent Transformations

A key reaction of primary aromatic amines is their conversion to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. wikipedia.orgpatsnap.com These diazonium salts are versatile intermediates that can undergo a variety of transformations, known as Sandmeyer and related reactions, to introduce a wide range of substituents onto the aromatic ring. rsc.org

The diazotization of N-Methyl-N-4-aminophenyltaurine would yield a highly reactive diazonium salt. This intermediate could then be transformed into various derivatives as outlined in the table below.

| Transformation | Reagent | Product Class |

| Sandmeyer Reaction | CuCl/HCl, CuBr/HBr, CuCN/KCN | Aryl chloride, Aryl bromide, Aryl nitrile |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride |

| Iodination | KI | Aryl iodide |

| Hydroxylation | H₂O, heat | Phenolic derivative |

| Reduction | H₃PO₂ | Deaminated product (N-Methyl-N-phenyltaurine) |

This table summarizes the potential synthetic utility of the diazonium salt intermediate derived from N-Methyl-N-4-aminophenyltaurine based on established diazonium chemistry.

Reactivity of the N-Methylated Secondary Amine Functionality

The N-methylated secondary amine in the taurine (B1682933) side chain presents another site for chemical modification, distinct from the aromatic portion of the molecule.

Alkylation and Acylation Reactions

The secondary amine is nucleophilic and can undergo alkylation and acylation reactions. Alkylation with alkyl halides can be challenging to control, often leading to over-alkylation to form a quaternary ammonium (B1175870) salt, especially with reactive alkylating agents like methyl iodide. masterorganicchemistry.comwikipedia.org However, under carefully controlled conditions, mono-alkylation to a tertiary amine may be achievable.

Acylation of the secondary amine with acyl chlorides or anhydrides would produce the corresponding amide. This transformation is generally more straightforward to control than alkylation.

| Reaction | Reagent | Predicted Product |

| Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine or Quaternary ammonium salt |

| Acylation | Acyl chloride (e.g., Acetyl chloride) | N-acetylated taurine side chain |

This table indicates the expected reactivity of the secondary amine based on general amine chemistry.

Oxidation Pathways

The oxidation of N-substituted p-phenylenediamines is a known process. For instance, studies on various N-substituted p-phenylenediamines have shown that they can be oxidized by agents like ozone to form radical cations or semiquinone radicals. epa.gov The specific oxidation products of N-Methyl-N-4-aminophenyltaurine would depend on the oxidant and reaction conditions. Mild oxidation might selectively target the more electron-rich aromatic amine, while stronger oxidizing conditions could potentially lead to more extensive degradation of the molecule.

Further research is required to elucidate the specific oxidation pathways and products for N-Methyl-N-4-aminophenyltaurine.

Chemical Transformations Involving the Sulfonic Acid Group

The sulfonic acid group is a key functional moiety in N-Methyl-N-4-aminophenyltaurine, defining its acidic character and providing a reactive handle for various derivatization strategies.

The acidic nature of the sulfonic acid group allows for straightforward salt formation upon reaction with a suitable base. This reaction is fundamental to modifying the compound's solubility and physical properties.

Salt Formation:

The reaction of N-Methyl-N-4-aminophenyltaurine with inorganic or organic bases leads to the formation of the corresponding sulfonate salts. For instance, treatment with sodium hydroxide (B78521) would yield the sodium salt of N-Methyl-N-4-aminophenyltaurine. The general reaction is as follows:

R-SO₃H + B → R-SO₃⁻B⁺

Where R represents the N-Methyl-N-4-aminophenyltaurine backbone and B is a base.

Esterification:

Esterification of the sulfonic acid group can be achieved, although it is generally more challenging than the esterification of carboxylic acids. One potential method involves the use of trimethylchlorosilane and an alcohol, such as methanol (B129727). This approach has been successfully employed for the esterification of amino acids and could be adapted for N-Methyl-N-4-aminophenyltaurine. nih.gov The reaction likely proceeds through the formation of a silyl (B83357) ester intermediate, which is then converted to the methyl ester.

A general procedure for the esterification of an amino acid with methanol and trimethylchlorosilane is provided below as a representative example.

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| Amino Acid | Trimethylchlorosilane | Methanol | Room Temperature | Amino Acid Methyl Ester Hydrochloride | Good to Excellent |

This table is based on a general method for amino acid esterification and is presented as a potential route for the esterification of N-Methyl-N-4-aminophenyltaurine's sulfonic acid group.

A crucial transformation of the sulfonic acid group is its conversion to a sulfonyl chloride. This reactive intermediate serves as a gateway to a variety of sulfonamide derivatives.

Conversion to Sulfonyl Chlorides:

The sulfonic acid can be converted to the corresponding sulfonyl chloride by reacting it with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, a method for the synthesis of 4-Methyl-3-nitrobenzene-1-sulfonyl chloride involves the use of chlorosulfonic acid. chemicalbook.com A similar approach could potentially be applied to N-Methyl-N-4-aminophenyltaurine, although the presence of other reactive groups would necessitate careful control of reaction conditions.

Conversion to Sulfonamides:

Once the sulfonyl chloride of N-Methyl-N-4-aminophenyltaurine is obtained, it can be readily reacted with a wide range of primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of various sulfonamides has been reported through the condensation of amino-containing compounds with sulfonyl chlorides in aqueous media under controlled pH. nih.gov This methodology could be directly applicable to the sulfonyl chloride derivative of N-Methyl-N-4-aminophenyltaurine.

A general procedure for the synthesis of sulfonamides is outlined below:

| Starting Material | Reagent | Solvent | Conditions | Product |

| Amino-containing compound | p-Toluenesulfonyl chloride | Water | pH 8-10 (maintained with Na₂CO₃), Stirring | Sulfonamide |

This table illustrates a general method for sulfonamide synthesis and is representative of how sulfonamide derivatives of N-Methyl-N-4-aminophenyltaurine could be prepared.

Multi-component Reactions Incorporating N-METHYL-N-4-AMINOPHENYLTAURINE

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The functional groups present in N-Methyl-N-4-aminophenyltaurine make it a potentially valuable component in various MCRs.

While specific examples of MCRs incorporating N-Methyl-N-4-aminophenyltaurine are not extensively documented in the literature, its structural features suggest its potential participation in several known MCRs. For instance, the primary amino group of the taurine moiety could act as the amine component in reactions like the Ugi or Strecker reactions. mdpi.com

Furthermore, taurine itself has been used as a catalyst in MCRs, such as the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov This suggests that N-Methyl-N-4-aminophenyltaurine could also exhibit catalytic activity or participate as a reactant in similar transformations.

The following table presents examples of well-established multi-component reactions where a compound with similar functional groups to N-Methyl-N-4-aminophenyltaurine could potentially be incorporated.

| MCR Name | Reactants | Potential Role of N-Methyl-N-4-aminophenyltaurine |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Amine or Carboxylic Acid component |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | Amine component |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Amine component |

This table provides a conceptual framework for the potential involvement of N-Methyl-N-4-aminophenyltaurine in various MCRs based on its functional groups.

Investigation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of the chemical transformations of N-Methyl-N-4-aminophenyltaurine is crucial for optimizing reaction conditions and controlling product outcomes. The identification of reaction intermediates provides valuable insights into the reaction pathway.

For instance, in the conversion of the sulfonic acid to the sulfonyl chloride, a likely intermediate is a mixed anhydride formed between the sulfonic acid and the chlorinating agent. In the subsequent formation of sulfonamides, the reaction proceeds through a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate which then collapses to form the sulfonamide.

In the context of multi-component reactions, the mechanism can be significantly more complex, often involving a cascade of sequential reactions. For example, in the Hantzsch dihydropyridine synthesis, the mechanism involves a Knoevenagel condensation, followed by the formation of an enamine, a Michael addition, and finally a cyclocondensation. mdpi.com The intermediates in such reactions are often transient and can be challenging to isolate and characterize.

The study of reaction mechanisms often employs a combination of experimental techniques, such as spectroscopy (NMR, IR, Mass Spectrometry) to identify intermediates and products, and computational modeling to predict reaction pathways and transition states.

Computational and Theoretical Investigations of N-METHYL-N-4-AMINOPHENYLTAURINE Remain Largely Unexplored

Despite the growing interest in the computational analysis of novel chemical entities, a thorough review of scientific literature and chemical databases reveals a significant lack of published research on the specific compound N-METHYL-N-4-AMINOPHENYLTAURINE. As a result, detailed computational chemistry and theoretical investigation data, as outlined in the requested article structure, are not currently available.

Searches for quantum chemical calculations, including molecular orbital analysis (HOMO-LUMO), electrostatic potential mapping, and charge distribution, have not yielded any specific studies focused on this molecule. Similarly, information regarding its conformational analysis, energy landscapes, molecular dynamics simulations, or the stability of its conformational isomers is absent from the public domain of scientific research.

This absence of data precludes the generation of a scientifically accurate article covering the specified topics. The fields of computational chemistry and theoretical investigations rely on published, peer-reviewed data to ensure accuracy and reliability. Without such foundational research, any attempt to detail the electronic structure or conformational behavior of N-METHYL-N-4-AMINOPHENYLTAURINE would be purely speculative and not based on established scientific findings.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the data required to construct a detailed and authoritative article on the computational and theoretical aspects of N-METHYL-N-4-AMINOPHENYLTAURINE.

Computational Chemistry and Theoretical Investigations of N Methyl N 4 Aminophenyltaurine

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can guide experimental work and aid in the interpretation of spectral data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of N-METHYL-N-4-AMINOPHENYLTAURINE. These calculations are typically performed by optimizing the molecular geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons of the methyl group attached to the nitrogen would be expected to have a chemical shift influenced by the electron-withdrawing nature of the nitrogen and the aromatic ring. The protons on the aromatic ring will exhibit shifts characteristic of a para-substituted aminobenzene. The taurine (B1682933) backbone will show shifts consistent with an ethyl group substituted with a sulfonate and an amino group.

Table 1: Predicted ¹H NMR Chemical Shifts for N-METHYL-N-4-AMINOPHENYLTAURINE (Note: These are theoretical values and may vary from experimental results.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted J-coupling (Hz) |

| N-CH₃ | 2.9 - 3.2 | s | - |

| H-2', H-6' | 6.7 - 6.9 | d | 8.0 - 9.0 |

| H-3', H-5' | 7.0 - 7.2 | d | 8.0 - 9.0 |

| N-CH₂- | 3.3 - 3.6 | t | 6.0 - 7.0 |

| -CH₂-SO₃H | 3.1 - 3.4 | t | 6.0 - 7.0 |

| NH | 4.0 - 5.0 | br s | - |

| SO₃H | 10.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-METHYL-N-4-AMINOPHENYLTAURINE (Note: These are theoretical values and may vary from experimental results.)

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 30 - 35 |

| C-1' | 145 - 150 |

| C-2', C-6' | 115 - 120 |

| C-3', C-5' | 128 - 132 |

| C-4' | 120 - 125 |

| N-CH₂- | 50 - 55 |

| -CH₂-SO₃H | 55 - 60 |

The pH of the solution can significantly affect the NMR spectra of taurine and its derivatives due to the protonation state of the amino and sulfonic acid groups. researchgate.net

Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be used to identify functional groups.

Key predicted IR absorption bands for N-METHYL-N-4-AMINOPHENYLTAURINE would include:

N-H stretch: Around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Around 3000-3100 cm⁻¹.

C-H stretch (aliphatic): Around 2850-2960 cm⁻¹.

C=C stretch (aromatic): Around 1500-1600 cm⁻¹.

S=O stretch (sulfonic acid): Strong bands around 1030-1060 cm⁻¹ and 1120-1230 cm⁻¹.

C-N stretch: Around 1250-1350 cm⁻¹.

UV-Vis spectra are simulated using time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions within the molecule. The UV-Vis spectrum of N-METHYL-N-4-AMINOPHENYLTAURINE is expected to be dominated by the π → π* transitions of the aminophenyl chromophore. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene (B151609).

Table 3: Predicted UV-Vis Absorption Maxima for N-METHYL-N-4-AMINOPHENYLTAURINE in a Polar Solvent (Note: These are theoretical values and may vary from experimental results.)

| Transition | Predicted λmax (nm) |

| π → π | 240 - 260 |

| n → π | 290 - 310 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of potential chemical reactions at a molecular level, including the modeling of reaction pathways and the characterization of transition states.

A plausible synthetic route to N-METHYL-N-4-AMINOPHENYLTAURINE could involve the N-methylation of a suitable precursor. Computational studies can model the reaction mechanism, determine activation energies, and predict the feasibility of different synthetic strategies. For example, the N-methylation of 4-aminophenyltaurine with a methylating agent like methyl iodide could be modeled. The calculations would likely show a nucleophilic substitution reaction where the nitrogen of the amino group attacks the methyl group.

Another potential route is the reaction of N-methylaniline with 2-chloroethanesulfonyl chloride followed by hydrolysis. Computational modeling could help in understanding the energetics of each step and identifying potential side reactions.

Understanding the stability and degradation of a compound is crucial. Computational modeling can be used to investigate potential degradation pathways under various conditions. For N-METHYL-N-4-AMINOPHENYLTAURINE, potential degradation pathways could include oxidation of the amino group or cleavage of the C-N or C-S bonds.

For instance, the oxidation of the aromatic amine could lead to the formation of colored degradation products. Computational models can explore the reaction mechanisms with various oxidizing agents. Similarly, the degradation of the taurine backbone, potentially initiated by microbial action, could be investigated. Studies on the microbial degradation of taurine have identified pathways involving transamination and desulfonation. researchgate.net It is plausible that N-METHYL-N-4-AMINOPHENYLTAURINE could undergo similar enzymatic degradation.

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Separations

Chromatographic techniques are fundamental for isolating N-METHYL-N-4-AMINOPHENYLTAURINE from complex mixtures prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile compounds such as N-METHYL-N-4-AMINOPHENYLTAURINE. Developing a specific and reliable HPLC method involves the careful optimization of several parameters to ensure accurate separation and quantification.

A reversed-phase (RP) HPLC approach is typically the initial choice for polar analytes. Key aspects of method development include:

Column Selection : The choice of the stationary phase is critical for achieving separation. A C18 column, such as an ODS-Hypersil, is a versatile and common starting point for the separation of amino acid derivatives. nih.gov For enhanced selectivity, especially in complex mixtures, columns with different chemistries, like a pentafluorophenyl (PFP) phase, may be employed. researchgate.net

Mobile Phase Composition : A mixture of an aqueous buffer and an organic solvent is used to elute the compound from the column. The aqueous component, often containing an acidifier like 0.1% formic acid, helps to control the ionization of the analyte and ensure reproducible retention times. japtronline.com Acetonitrile is a commonly used organic modifier due to its favorable properties. japtronline.com

Elution Mode : A gradient elution, where the concentration of the organic solvent is increased over the course of the analysis, is often required to separate a range of components with varying polarities and to ensure that all compounds are eluted in a timely manner. nih.gov

Detection : A Diode Array Detector (DAD) or a standard UV-Vis detector allows for the monitoring of the column effluent. The detection wavelength is chosen to maximize the signal for N-METHYL-N-4-AMINOPHENYLTAURINE. For compounds with similar structures, wavelengths in the mid-UV range are often effective. japtronline.com In cases where the native compound has poor UV absorbance, pre-column derivatization with a chromophoric reagent can be utilized. nih.gov

For the separation of stereoisomers, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral RP-HPLC column. nih.gov Method validation is a crucial final step, assessing parameters like linearity, precision, accuracy, and robustness to ensure the method is fit for its intended purpose. japtronline.com

Table 1: Illustrative HPLC Method Parameters for the Analysis of Amino Acid Derivatives

| Parameter | Typical Setting | Reference |

| Column | ODS-Hypersil (25.0 cm × 0.46 cm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | nih.gov |

| Mobile Phase B | 0.1% TFA in Acetonitrile | nih.gov |

| Elution | Gradient | nih.gov |

| Detector | UV at 340 nm (after derivatization) | nih.gov |

| Flow Rate | 1.0 mL/min | japtronline.com |

| Column Temperature | 25 °C | nih.gov |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the inherent non-volatile nature of N-METHYL-N-4-AMINOPHENYLTAURINE, a derivatization step is mandatory to increase its volatility. nih.gov This chemical modification converts polar functional groups into less polar, more volatile moieties.

Common derivatization approaches for similar compounds include silylation, which targets active hydrogens, or a two-step acylation and esterification process. nih.govnih.gov For example, ethyl chloroformate is a reagent used to derivatize amino acids for GC analysis. nih.gov

Following derivatization, the now-volatile analyte is introduced into the GC. The separation occurs in a capillary column, with common stationary phases being non-polar (e.g., 100% dimethyl polysiloxane) or semi-polar (e.g., 5% phenyl-substituted polysiloxane). nist.gov The choice of column depends on the specific properties of the derivatized analyte. Detection is typically achieved using a Flame Ionization Detector (FID) or, for enhanced selectivity, a mass spectrometer.

Table 2: Example GC Conditions for the Analysis of Derivatized Amino Acids

| Parameter | Typical Setting | Reference |

| Column | Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film) | nist.gov |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | Initial temp. 100°C, ramp at 10°C/min to 280°C | nih.gov |

| Detector | Mass Spectrometer | nist.gov |

| Derivatization Agent | Ethyl Chloroformate or a Silylating Agent | nih.govnih.gov |

Capillary Electrophoresis (CE) provides an alternative and highly efficient means of separating charged molecules like N-METHYL-N-4-AMINOPHENYLTAURINE. nih.gov This technique relies on the migration of ions in an electric field within a small-diameter capillary.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE, where separation is based on the charge-to-size ratio of the analytes. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a variation of CE that allows for the separation of both charged and neutral molecules by adding a surfactant to the buffer to form micelles. nih.gov

The development of a CE method involves optimizing the background electrolyte (BGE) composition and pH, the applied voltage, and the capillary temperature. nih.gov For chiral separations, specific selectors can be added to the BGE to enable the resolution of enantiomers. nih.gov CE is characterized by its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.gov

Table 3: General CE Parameters for Small Molecule Analysis

| Parameter | Typical Setting | Reference |

| Capillary | Fused silica (B1680970) (e.g., 50 µm ID) | mdpi.com |

| Background Electrolyte | Phosphate buffer (e.g., 20 mM, pH adjusted) | nih.gov |

| Applied Voltage | 15-30 kV | nih.gov |

| Temperature | 25 °C | nih.gov |

| Detection | UV-Vis (e.g., 200 nm) | nih.gov |

Coupled Techniques for Enhanced Analysis

Coupling chromatographic separation with mass spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for trace-level quantification in complex biological and environmental matrices.

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive quantification of N-METHYL-N-4-AMINOPHENYLTAURINE. The HPLC system separates the analyte from the matrix, after which it is ionized, typically using electrospray ionization (ESI). The tandem mass spectrometer then provides two stages of mass analysis for exceptional selectivity.

The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). nih.gov In this mode, the first mass analyzer selects the parent ion of the target compound, which is then fragmented in a collision cell. The second mass analyzer monitors for a specific fragment ion. This precursor-to-product ion transition is highly characteristic of the analyte, minimizing interferences and allowing for very low limits of detection. nih.gov Method validation for LC-MS/MS is rigorous, ensuring specificity, sensitivity, linearity, accuracy, and precision. mdpi.com

Table 4: Representative LC-MS/MS Method Parameters for Quantification of N-Methylated Compounds

| Parameter | Typical Setting | Reference |

| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.9 µm) | mdpi.com |

| Mobile Phase A | 0.1% Formic acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.3-0.5 mL/min | magtechjournal.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | magtechjournal.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Linearity Range | e.g., 3–45 ng/mL | nih.gov |

| LOQ | e.g., 3 ng/mL | nih.gov |

When coupled with mass spectrometry, gas chromatography (GC-MS) offers both high separation efficiency and definitive compound identification. Following the necessary derivatization to make N-METHYL-N-4-AMINOPHENYLTAURINE volatile, the GC separates the components of the sample. The eluting compounds then enter the mass spectrometer.

Typically, electron ionization (EI) is used, which fragments the molecules in a reproducible way, creating a characteristic mass spectrum that serves as a fingerprint for identification. nist.gov This spectrum can be compared against extensive libraries for confirmation. nist.gov For highly sensitive quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. nih.gov This approach significantly enhances the signal-to-noise ratio, enabling trace-level detection. nih.gov

Table 5: Illustrative GC-MS Parameters for the Analysis of Derivatized Metabolites

| Parameter | Typical Setting | Reference |

| GC Column | Capillary column (e.g., Rtx-5MS) | nist.gov |

| Derivatization | Silylation or Acylation/Esterification | nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nist.gov |

| MS Analyzer | Quadrupole | nist.gov |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | nih.govnih.gov |

| Temperature Program | Ramped from a low initial temperature to a final high temperature | nih.gov |

Supercritical Fluid Chromatography (SFC) in Research Analysis

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. Its application for the analysis of N-METHYL-N-4-AMINOPHENYLTAURINE would be predicated on the compound's polarity and thermal stability. Given the presence of both a polar taurine (B1682933) group and a less polar N-methyl-N-4-aminophenyl group, SFC could offer a unique selectivity compared to traditional normal-phase or reversed-phase liquid chromatography.

For a compound like N-METHYL-N-4-AMINOPHENYLTAURINE, a packed column SFC (pSFC) system would likely be employed. The choice of stationary phase would be critical; options could range from bare silica to more polar bonded phases such as amino, cyano, or diol, or even chiral stationary phases if stereoisomeric separation is required. Aromatic stationary phases could also be explored due to the phenyl group in the target analyte.

The mobile phase would consist of supercritical CO2, likely modified with a polar organic solvent such as methanol (B129727), ethanol (B145695), or isopropanol (B130326) to increase the mobile phase strength and improve the peak shape of the polar analyte. Method development would involve optimizing the mobile phase composition, gradient elution profile, column temperature, and back pressure to achieve the desired separation from any impurities or other components in the research matrix. Detection could be accomplished using a variety of detectors, including UV-Vis, mass spectrometry (MS), or an evaporative light scattering detector (ELSD), depending on the research needs.

Sample Preparation Techniques for Complex Research Matrices

The preparation of samples containing N-METHYL-N-4-AMINOPHENYLTAURINE from complex research matrices, such as reaction mixtures or biological fluids, would be crucial for obtaining reliable and accurate analytical results. The goal of sample preparation is to isolate the analyte of interest from interfering substances and to concentrate it to a level suitable for detection.

A common and effective technique for sample preparation is Solid-Phase Extraction (SPE) . The selection of the SPE sorbent would depend on the physicochemical properties of N-METHYL-N-4-AMINOPHENYLTAURINE and the nature of the matrix. Given the compound's structure, a mixed-mode cation exchange sorbent could be a suitable choice. This type of sorbent would allow for the retention of the analyte via ion exchange interactions with the taurine group and reversed-phase interactions with the aromatic ring, while allowing for the removal of non-polar and neutral impurities.

The general steps for an SPE protocol would be:

Conditioning: The SPE cartridge is conditioned with an organic solvent followed by an aqueous solution to activate the sorbent.

Loading: The sample, dissolved in an appropriate solvent, is loaded onto the cartridge.

Washing: The cartridge is washed with a series of solvents of increasing strength to remove interfering compounds.

Elution: The target analyte, N-METHYL-N-4-AMINOPHENYLTAURINE, is eluted from the cartridge using a solvent that disrupts the interactions with the sorbent.

The efficiency of the extraction would be assessed by calculating the recovery of the analyte.

Method Validation for Research Purity and Yield Determination

Once an analytical method for N-METHYL-N-4-AMINOPHENYLTAURINE has been developed, it must be validated to ensure its reliability for determining purity and reaction yield in a research context. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters would include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The results of the method validation would be documented to demonstrate the suitability of the analytical method for its intended research application.

N Methyl N 4 Aminophenyltaurine As a Chemical Building Block or Precursor

Utilization in the Synthesis of Organic Scaffolds and Ligands

The unique combination of functional groups within N-METHYL-N-4-AMINOPHENYLTAURINE positions it as a valuable precursor for the synthesis of a variety of organic scaffolds and ligands. Its aromatic and amino moieties are particularly significant in this regard.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structural elements of N-METHYL-N-4-AMINOPHENYLTAURINE, specifically the aromatic amine, can serve as a starting point for the construction of various heterocyclic rings. For instance, the amine group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles. While direct examples involving this specific taurine (B1682933) derivative are not yet prevalent in the literature, the general principles of heterocyclic synthesis support this potential application. The sulfonic acid group can also play a role in directing these cyclization reactions or in modifying the properties of the resulting heterocyclic systems.

Formation of Chelating Agents and Coordination Complexes

The presence of both nitrogen and oxygen (from the sulfonic acid group) atoms suggests that N-METHYL-N-4-AMINOPHENYLTAURINE could function as a chelating agent. Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. The nitrogen of the methylamino group and the oxygen atoms of the sulfonate group could coordinate with various metal ions.

The formation of such coordination complexes can have a wide range of applications, from catalysis to the development of new materials with specific electronic or magnetic properties. The nature of the aromatic ring and the methyl group would influence the steric and electronic environment around the metal center, allowing for the fine-tuning of the properties of the resulting complex.

Incorporation into Polymeric Materials and Surface Modifications

The functional groups of N-METHYL-N-4-AMINOPHENYLTAURINE also lend themselves to its use in polymer chemistry. The amine and sulfonic acid groups can be used to incorporate this molecule into polymer chains or to modify the surfaces of existing materials.

For example, the amine group could react with monomers containing carboxylic acid or acyl chloride functionalities to form polyamide polymers. The sulfonic acid group, being highly polar and capable of hydrogen bonding, could impart unique properties to the resulting polymer, such as increased water solubility or improved thermal stability. Furthermore, these functional groups can be used to graft N-METHYL-N-4-AMINOPHENYLTAURINE onto the surface of various substrates, thereby altering their surface properties, such as wettability, adhesion, or biocompatibility.

Role as a Synthetic Intermediate in Multi-step Chemical Transformations

Beyond its direct use, N-METHYL-N-4-AMINOPHENYLTAURINE can serve as a key intermediate in more complex, multi-step synthetic sequences. Each of its functional groups can be selectively modified to introduce new functionalities.

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The secondary amine can be further alkylated or acylated to build more complex side chains. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are themselves valuable intermediates in organic synthesis. This versatility makes N-METHYL-N-4-AMINOPHENYLTAURINE a potentially valuable starting material for the synthesis of a wide array of target molecules.

Application in Non-Biological Chemical Probes and Markers

The structural features of N-METHYL-N-4-AMINOPHENYLTAURINE suggest its potential for the development of non-biological chemical probes and markers. The aromatic ring can be modified to incorporate fluorophores or other reporter groups. The sulfonic acid group can enhance the water solubility of such probes, which is often a desirable property.

Future Directions and Emerging Research Avenues for N Methyl N 4 Aminophenyltaurine

Development of Green Chemistry Approaches for Synthesis

The synthesis of N-METHYL-N-4-AMINOPHENYLTAURINE and its analogues is an area ripe for the application of green chemistry principles. Traditional synthetic routes for N-alkylation and sulfonation often involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign methodologies.

One promising avenue is the use of catalytic N-methylation of the parent 4-aminophenyltaurine. Ruthenium-based catalysts have shown high efficiency in the N-methylation of aromatic amines using methanol (B129727), a green solvent and reagent. researchgate.net This approach offers an atom-economical alternative to traditional alkylating agents. Another green strategy could involve biocatalytic methods, employing enzymes to achieve selective N-methylation under mild conditions.

Furthermore, the synthesis of the taurine (B1682933) moiety itself can be made more sustainable. One-pot syntheses of substituted taurines have been developed, reducing the number of reaction steps and purification stages. researchgate.net The application of solvent-free reaction conditions, or the use of greener solvents like water or supercritical CO2, will be crucial in minimizing the environmental footprint of N-METHYL-N-4-AMINOPHENYLTAURINE synthesis. The use of magnetic nanoparticle-supported sulfonic acid as a recyclable catalyst also presents a viable green approach for related syntheses. dntb.gov.ua

| Synthetic Approach | Green Chemistry Principle | Potential Advantages |

| Catalytic N-methylation with Methanol | Atom Economy, Use of Renewable Feedstocks | High efficiency, reduced waste |

| Biocatalytic Synthesis | Use of Biocatalysts, Mild Conditions | High selectivity, biodegradability |

| One-Pot Synthesis of Taurine Moiety | Prevention of Waste | Reduced reaction steps and purification |

| Solvent-Free or Green Solvents | Safer Solvents and Auxiliaries | Minimized environmental impact |

Exploration of New Catalytic Applications

The unique structure of N-METHYL-N-4-AMINOPHENYLTAURINE, featuring a tertiary amine, an aromatic ring, and a sulfonate group, suggests its potential as a ligand or catalyst in various chemical transformations. The nitrogen and sulfur atoms can act as coordination sites for metal centers, opening up possibilities in organometallic catalysis.

Future research could explore the use of metal complexes of N-METHYL-N-4-AMINOPHENYLTAURINE in cross-coupling reactions, such as Suzuki or Heck couplings. The sulfonate group could enhance the water solubility of such catalysts, facilitating their use in aqueous media and simplifying catalyst recovery and reuse. Additionally, the chiral potential of derivatives of this compound could be exploited in asymmetric catalysis.

The aminophenyl moiety is a known pharmacophore, and its incorporation into catalytic systems could lead to novel catalysts with biocompatibility, potentially for in-vivo catalysis or catalysis in biological media. The photocatalytic potential of porphyrin derivatives containing aminophenyl groups has been demonstrated, suggesting that N-METHYL-N-4-AMINOPHENYLTAURINE could be a building block for new photocatalysts. rsc.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of N-METHYL-N-4-AMINOPHENYLTAURINE is essential for its future development. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced spectroscopic methods can offer deeper insights.

Solid-state NMR spectroscopy could be employed to study the compound's structure and dynamics in the solid state, providing information on polymorphism and intermolecular interactions. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to investigate its gas-phase conformation and interactions with other molecules.